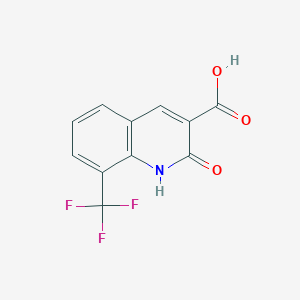![molecular formula C13H22N2O3 B6275040 N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide CAS No. 2758001-23-7](/img/no-structure.png)
N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide, commonly known as BPO-27, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BPO-27 belongs to the class of compounds known as hydroxamates, which have been found to possess various biological activities.
Mecanismo De Acción
BPO-27 exerts its anti-cancer activity by inhibiting HDAC enzymes, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the inhibition of cancer cell growth and induction of apoptosis. BPO-27 also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer invasion and metastasis.
Biochemical and Physiological Effects:
BPO-27 has been shown to modulate various biochemical and physiological processes in cells. It induces cell cycle arrest and apoptosis in cancer cells, inhibits angiogenesis, and suppresses the expression of inflammatory cytokines. BPO-27 also enhances the immune response by activating natural killer cells and promoting the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPO-27 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized and purified, making it readily available for research purposes. However, BPO-27 has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on BPO-27. One potential application is its use in combination therapy with other anti-cancer agents to enhance their efficacy. BPO-27 can also be modified to improve its solubility and pharmacokinetic properties. Further studies are needed to elucidate the molecular mechanisms underlying its anti-cancer activity and to identify potential biomarkers for patient selection. Additionally, the potential therapeutic applications of BPO-27 in other diseases, such as inflammatory disorders and viral infections, warrant further investigation.
In conclusion, BPO-27 is a promising compound that has shown potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it an attractive target for drug development. Further research is needed to fully understand its biological activities and to explore its potential as a therapeutic agent.
Métodos De Síntesis
BPO-27 can be synthesized using a simple and efficient method that involves the reaction of 1,4-cyclohexadiene with dimethylamine and hydroxylamine. The resulting product is then subjected to a series of purification steps to obtain pure BPO-27.
Aplicaciones Científicas De Investigación
BPO-27 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-cancer activity by inhibiting histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. BPO-27 has also been shown to possess anti-inflammatory, anti-bacterial, and anti-viral activities.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide involves the reaction of bicyclo[1.1.1]pentane with octanediamide in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "Octanediamide", "Suitable reagent" ], "Reaction": [ "Step 1: Bicyclo[1.1.1]pentane is reacted with the suitable reagent to form an intermediate compound.", "Step 2: The intermediate compound is then reacted with octanediamide to form 'N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide.", "Step 3: The product is purified and isolated using standard techniques such as column chromatography or recrystallization." ] } | |
Número CAS |
2758001-23-7 |
Fórmula molecular |
C13H22N2O3 |
Peso molecular |
254.3 |
Pureza |
91 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



